molecular formula C19H18N4O4 B7461762 N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide

Numéro de catalogue B7461762
Poids moléculaire: 366.4 g/mol
Clé InChI: NKSNDCXVPZKDRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide, also known as MN-64, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.

Mécanisme D'action

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide exerts its effects by binding to the dopamine transporter and inhibiting its activity. This leads to an increase in dopamine levels in the brain, which can have various physiological and biochemical effects.
Biochemical and physiological effects:
The increased levels of dopamine in the brain due to this compound's inhibition of the dopamine transporter can have several biochemical and physiological effects. Dopamine is a neurotransmitter that plays a crucial role in regulating various physiological processes such as movement, motivation, and reward. The increased levels of dopamine due to this compound's action can lead to improved motor function, increased motivation, and a sense of reward.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide has several advantages for use in lab experiments, including its high selectivity for the dopamine transporter and its potential applications in various fields of scientific research. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Orientations Futures

There are several future directions for research on N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide, including further studies on its mechanism of action and its potential applications in drug discovery. Additionally, this compound could be studied for its potential therapeutic applications in various dopamine-related disorders such as Parkinson's disease and drug addiction. Further studies could also investigate the potential toxicity of this compound and its safety for use in humans.
In conclusion, this compound is a novel compound that has shown promising results in various studies for its potential applications in scientific research. Its selective inhibition of the dopamine transporter makes it a potential candidate for the development of drugs for the treatment of dopamine-related disorders. Further studies are needed to determine its safety and efficacy, as well as its potential applications in drug discovery and therapeutic interventions.

Méthodes De Synthèse

The synthesis of N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide involves several steps, including the reaction of 4-methoxybenzyl chloride with 1-methylimidazole, followed by the reaction of the resulting compound with 3-nitrobenzoyl chloride. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.

Applications De Recherche Scientifique

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to selectively inhibit the activity of the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. This property of this compound makes it a potential candidate for the development of drugs for the treatment of dopamine-related disorders such as Parkinson's disease and drug addiction.

Propriétés

IUPAC Name

N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-22-11-10-20-18(22)17(13-6-8-16(27-2)9-7-13)21-19(24)14-4-3-5-15(12-14)23(25)26/h3-12,17H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSNDCXVPZKDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.